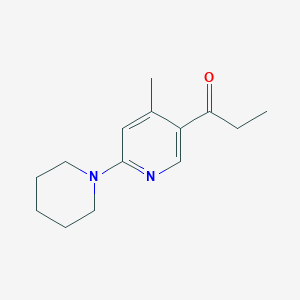![molecular formula C9H6ClNO2 B13010156 2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a chloroacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with chloroacetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzo[d][1,3]dioxole, followed by the addition of chloroacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzo[d][1,3]dioxole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a benzoquinone derivative .
Aplicaciones Científicas De Investigación
2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The chloroacetonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromoethanone
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-chloroethanone
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile is unique due to the presence of both a benzo[d][1,3]dioxole moiety and a chloroacetonitrile group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-2-chloroacetonitrile |
InChI |
InChI=1S/C9H6ClNO2/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7H,5H2 |
Clave InChI |
ISJYCMNPIDRHSH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


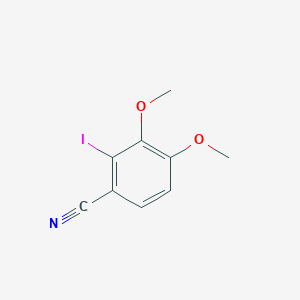
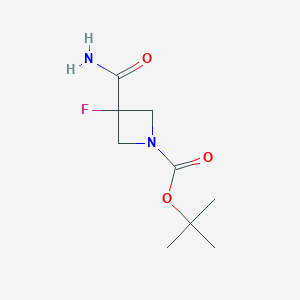

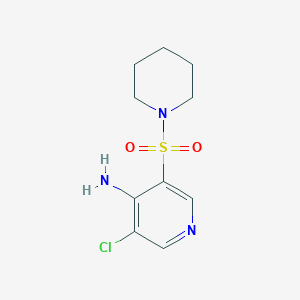
![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
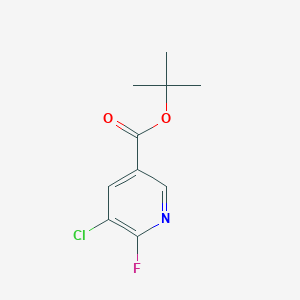
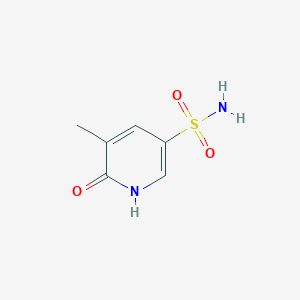
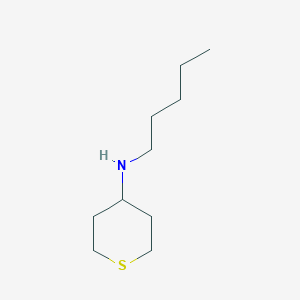
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
